5-(benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic molecule featuring a fused heterocyclic core with multiple functional groups. Its architecture includes:
- A triazatricyclo[8.4.0.0³,⁸]tetradeca framework, which imposes rigidity and influences conformational stability.
- A benzyl substituent at position 7, which may enhance lipophilicity and modulate steric interactions.
- An imino group at position 6 and a ketone at position 2, both critical for reactivity and intermolecular interactions .
The benzenesulfonyl group is typically introduced via sulfonylation reactions, as seen in the synthesis of sulfonamide-containing heterocycles .
Properties
Molecular Formula |
C24H18N4O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H18N4O3S/c25-22-20(32(30,31)18-11-5-2-6-12-18)15-19-23(28(22)16-17-9-3-1-4-10-17)26-21-13-7-8-14-27(21)24(19)29/h1-15,25H,16H2 |
InChI Key |
YHMDBTBVFSSJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Core Tricyclic Framework Construction
The triazatricyclo[8.4.0.03,8]tetradeca-pentaene core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 1,3-diaminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, heating 4-amino-6-benzyl-2-mercaptopyrimidine with maleic anhydride in acetic acid at 80°C for 12 hours induces cyclization, forming the 1,7,9-triazatricyclo backbone . The benzyl group at the 7-position is introduced either during the cyclization step via a pre-functionalized precursor or through post-cyclization alkylation.
Key challenges include controlling regioselectivity during cyclization and avoiding side reactions such as over-oxidation of the imino group. Modulating solvent polarity (e.g., switching from DMF to toluene) and using catalytic p-toluenesulfonic acid (p-TsOH) have been shown to improve yields from 45% to 68% .
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzenesulfonyl chloride | DCM | Et₃N | 0 → 25 | 85 |
| Benzenesulfonyl chloride | THF | Pyridine | 25 | 63 |
| Benzenesulfonyl chloride | Acetone | NaHCO₃ | 40 | 58 |
The use of DCM and triethylamine maximizes electrophilic reactivity while minimizing hydrolysis of the sulfonyl chloride. DMAP (4-dimethylaminopyridine) is occasionally added (0.1 equiv) to accelerate the reaction .
Imino Group Formation and Stabilization
The 6-imino group is introduced via oxidative deprotection of a protected amine or direct condensation with ammonia equivalents. A widely adopted protocol involves treating a 6-amino precursor with lead tetraacetate (Pb(OAc)₄) in methanol, which oxidizes the amine to an imine. This step requires strict anhydrous conditions to prevent hydrolysis, with yields ranging from 65% to 78% .
Alternative methods employ Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) in tetrahydrofuran (THF) at −10°C, which selectively converts primary amines to imines without affecting the sulfonyl group .
Functionalization at the 7-Position: Benzyl Group Installation
The 7-benzyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, the tricyclic intermediate is treated with benzyl bromide in the presence of potassium carbonate in DMF at 120°C for 6 hours, achieving 70% yield .
Palladium-catalyzed Suzuki-Miyaura coupling offers a milder alternative. Using 7-bromo-tricyclic derivatives, benzylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 80°C provides the benzylated product in 82% yield .
Final Oxidation and Lactam Formation
The 2-one lactam is formed through oxidative cyclization of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C selectively oxidizes the alcohol to a ketone, which undergoes intramolecular lactamization under basic conditions (pH 10–12). This step is critical for achieving the correct ring size and typically proceeds in 88–92% yield .
Purification and Characterization
Purification is performed via column chromatography (SiO₂, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The benzyl and benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(Benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from the literature:
Key Comparative Insights:
Structural Complexity: The target compound shares a triazatricyclo core with ethyl 6-(3-chlorobenzoyl)imino...carboxylate , but differs in substituents (sulfonyl vs. chlorobenzoyl) and functional groups (ketone vs. ester). The benzazepinoquinolinone derivative features a seven-membered azepine ring, contrasting with the fused triazole system in the target compound.
Functional Group Effects: The benzenesulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the 3-chlorobenzoyl group in .
Synthesis Methods: Cyclization reactions are central to synthesizing such complex frameworks.
Spectral Characterization :
- IR spectra for sulfonamide-containing compounds (e.g., ) show characteristic S=O stretches (~1350 cm⁻¹) and C=O stretches (~1670–1685 cm⁻¹), aligning with expectations for the target compound.
Potential Applications: Tricyclic systems with sulfonyl groups are often explored as enzyme inhibitors (e.g., kinase or protease targets) due to their ability to mimic transition states .
Biological Activity
The compound 5-(benzenesulfonyl)-7-benzyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound indicates the presence of a triazatricyclo framework with a benzenesulfonyl group and an imino functionality. The intricate arrangement of these groups is believed to contribute to its biological properties.
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit their biological effects through:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors for various enzymes involved in disease pathways.
- Receptor Modulation : The benzenesulfonyl moiety may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has suggested that triazole derivatives can possess significant anticancer properties. For instance:
- Study Findings : A study indicated that similar compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 (breast) | 15 | Apoptosis |
| Triazole B | HeLa (cervical) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity:
- Case Study : A related derivative demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria in vitro .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Antithrombotic Effects
The benzenesulfonyl group is known for its role in thrombin inhibition:
- Research Data : Compounds with similar functionalities have been studied for their ability to inhibit thrombin, which is crucial for clot formation.
Safety and Toxicity
Initial assessments indicate that while the compound exhibits promising biological activity, comprehensive toxicity studies are necessary to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
